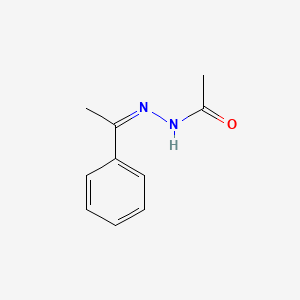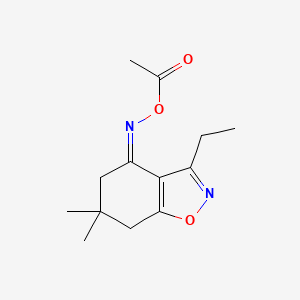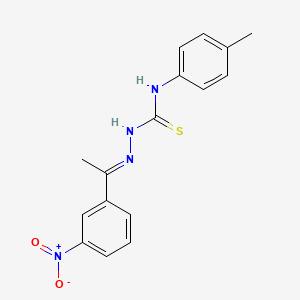
3,5-dihydroxy-N'-(1-methyl-3-phenyl-2-propen-1-ylidene)benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-dihydroxy-N'-(1-methyl-3-phenyl-2-propen-1-ylidene)benzohydrazide, also known as MPB, is a chemical compound that has been extensively studied for its potential use in scientific research. MPB is a derivative of hydrazide and has been found to exhibit a wide range of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 3,5-dihydroxy-N'-(1-methyl-3-phenyl-2-propen-1-ylidene)benzohydrazide is not fully understood. However, it has been found to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and xanthine oxidase (XO). 3,5-dihydroxy-N'-(1-methyl-3-phenyl-2-propen-1-ylidene)benzohydrazide has also been found to exhibit antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
3,5-dihydroxy-N'-(1-methyl-3-phenyl-2-propen-1-ylidene)benzohydrazide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to reduce inflammation and oxidative stress. 3,5-dihydroxy-N'-(1-methyl-3-phenyl-2-propen-1-ylidene)benzohydrazide has also been found to exhibit neuroprotective properties and to improve cognitive function in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3,5-dihydroxy-N'-(1-methyl-3-phenyl-2-propen-1-ylidene)benzohydrazide in lab experiments is its ability to exhibit a wide range of biochemical and physiological effects. This makes it a valuable tool for researchers in various fields. However, one limitation of using 3,5-dihydroxy-N'-(1-methyl-3-phenyl-2-propen-1-ylidene)benzohydrazide is its potential toxicity. 3,5-dihydroxy-N'-(1-methyl-3-phenyl-2-propen-1-ylidene)benzohydrazide has been found to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 3,5-dihydroxy-N'-(1-methyl-3-phenyl-2-propen-1-ylidene)benzohydrazide. One area of interest is its potential use in the treatment of neurodegenerative diseases. 3,5-dihydroxy-N'-(1-methyl-3-phenyl-2-propen-1-ylidene)benzohydrazide has been found to exhibit neuroprotective properties and to improve cognitive function in animal models of neurodegenerative diseases. Further research is needed to determine its potential as a therapeutic agent in humans.
Another area of interest is its potential use in the treatment of cancer. 3,5-dihydroxy-N'-(1-methyl-3-phenyl-2-propen-1-ylidene)benzohydrazide has been found to inhibit the growth of cancer cells and to induce apoptosis. Further research is needed to determine its potential as a cancer therapeutic agent.
Conclusion
In conclusion, 3,5-dihydroxy-N'-(1-methyl-3-phenyl-2-propen-1-ylidene)benzohydrazide is a valuable tool for researchers in various fields. It exhibits a wide range of biochemical and physiological effects and has been studied for its potential use in the treatment of cancer, inflammation, and neurodegenerative diseases. While there are some limitations to its use in lab experiments, further research is needed to determine its full potential as a therapeutic agent.
Synthesemethoden
The synthesis of 3,5-dihydroxy-N'-(1-methyl-3-phenyl-2-propen-1-ylidene)benzohydrazide involves the reaction of 3,5-dihydroxybenzoic acid with 1-methyl-3-phenyl-2-propen-1-one hydrazone in the presence of a catalyst. The reaction results in the formation of 3,5-dihydroxy-N'-(1-methyl-3-phenyl-2-propen-1-ylidene)benzohydrazide as a yellow crystalline solid. The purity of the synthesized 3,5-dihydroxy-N'-(1-methyl-3-phenyl-2-propen-1-ylidene)benzohydrazide can be confirmed by thin-layer chromatography and melting point determination.
Wissenschaftliche Forschungsanwendungen
3,5-dihydroxy-N'-(1-methyl-3-phenyl-2-propen-1-ylidene)benzohydrazide has been extensively studied for its potential use in scientific research. It has been found to exhibit a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. 3,5-dihydroxy-N'-(1-methyl-3-phenyl-2-propen-1-ylidene)benzohydrazide has been used in studies related to cancer, inflammation, and oxidative stress. It has also been found to exhibit neuroprotective properties and has been studied for its potential use in the treatment of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
3,5-dihydroxy-N-[(Z)-[(E)-4-phenylbut-3-en-2-ylidene]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-12(7-8-13-5-3-2-4-6-13)18-19-17(22)14-9-15(20)11-16(21)10-14/h2-11,20-21H,1H3,(H,19,22)/b8-7+,18-12- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAPCEMTVZKIHHD-COKRBVQGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=CC(=C1)O)O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC(=O)C1=CC(=CC(=C1)O)O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dihydroxy-N-[(Z)-[(E)-4-phenylbut-3-en-2-ylidene]amino]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-acetyl-N-{2-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-1H-benzimidazol-1-yl}acetamide](/img/structure/B5911271.png)
![N'-[4-(dimethylamino)benzylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5911277.png)
![methyl 4-(2-{[(2-methylphenyl)amino]acetyl}carbonohydrazonoyl)benzoate](/img/structure/B5911290.png)
![2-[4-(2-methyl-3-phenyl-2-propen-1-yl)-1-piperazinyl]pyrimidine](/img/structure/B5911301.png)
![1-[3-(2-nitrophenyl)-2-propen-1-yl]-4-(2-pyridinyl)piperazine](/img/structure/B5911308.png)

![4-bromo-N'-[3-(2-furyl)-1-methyl-2-propen-1-ylidene]benzohydrazide](/img/structure/B5911314.png)
![2-methyl-N'-[1-(2-thienyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5911320.png)


![2-hydroxy-N'-[1-(2,4,6-trimethoxyphenyl)ethylidene]benzohydrazide](/img/structure/B5911329.png)
![1-indanone O-{[(4-chlorophenyl)amino]carbonyl}oxime](/img/structure/B5911332.png)

![4-hydroxy-N'-[1-(2-naphthyl)ethylidene]benzohydrazide](/img/structure/B5911348.png)